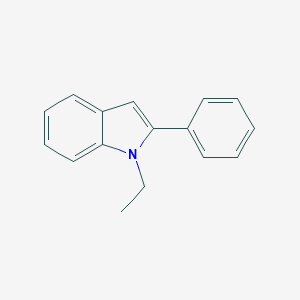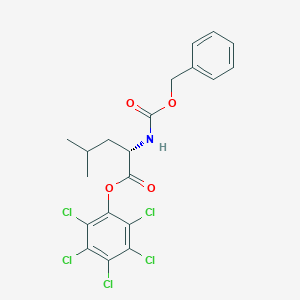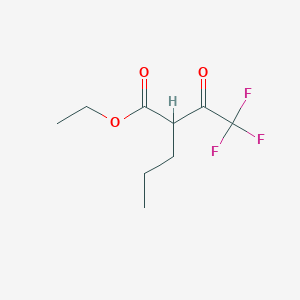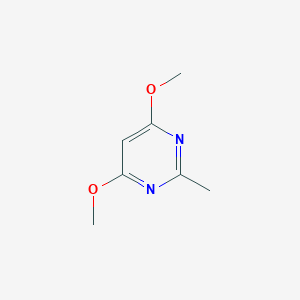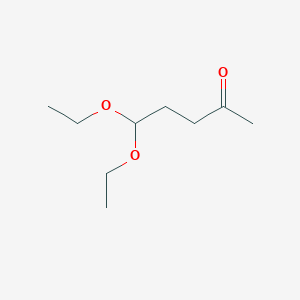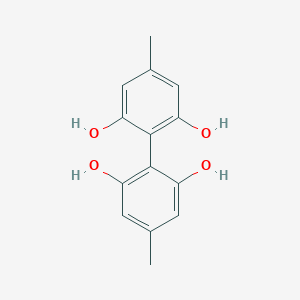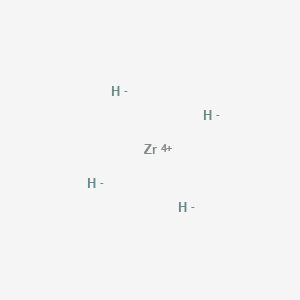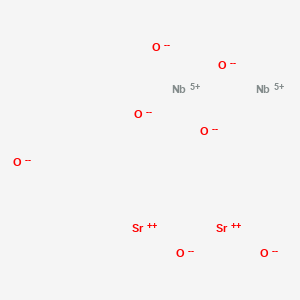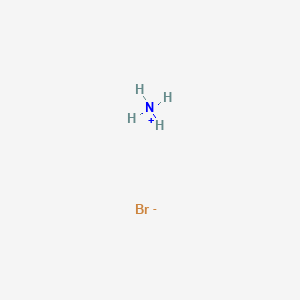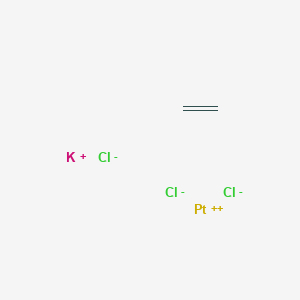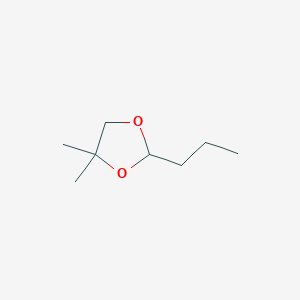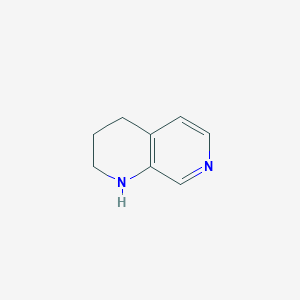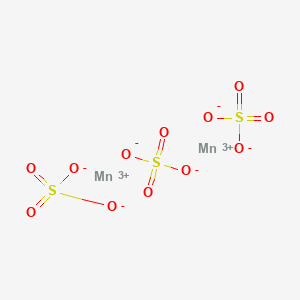
N-(thiophen-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-yl)benzenesulfonamide, also known as TBPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system. In
作用機序
N-(thiophen-2-yl)benzenesulfonamide acts as a competitive antagonist of the GABA receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and activation of GABA receptors leads to a decrease in neuronal excitability. N-(thiophen-2-yl)benzenesulfonamide binds to the GABA receptor and prevents the binding of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability. This mechanism of action makes N-(thiophen-2-yl)benzenesulfonamide a valuable tool for studying the role of GABA receptors in various physiological and pathological conditions.
生化学的および生理学的効果
N-(thiophen-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase neuronal excitability and reduce inhibitory neurotransmission, leading to an increase in seizure activity. N-(thiophen-2-yl)benzenesulfonamide has also been shown to increase anxiety-like behavior in animal models. Additionally, N-(thiophen-2-yl)benzenesulfonamide has been shown to have an analgesic effect, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using N-(thiophen-2-yl)benzenesulfonamide in lab experiments is its potency and selectivity as a GABA receptor antagonist. This allows for precise manipulation of GABA receptor activity and investigation of the role of GABA receptors in various physiological and pathological conditions. However, N-(thiophen-2-yl)benzenesulfonamide has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, the complex synthesis process and high cost of N-(thiophen-2-yl)benzenesulfonamide can limit its use in some lab settings.
将来の方向性
There are several future directions for research involving N-(thiophen-2-yl)benzenesulfonamide. One area of interest is the role of GABA receptors in addiction and substance abuse. N-(thiophen-2-yl)benzenesulfonamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting a potential therapeutic role for GABA receptor antagonists in addiction treatment. Additionally, further investigation into the off-target effects of N-(thiophen-2-yl)benzenesulfonamide and the development of more selective GABA receptor antagonists could improve its usefulness as a research tool. Finally, the development of more cost-effective synthesis methods for N-(thiophen-2-yl)benzenesulfonamide could increase its availability for use in lab experiments.
合成法
N-(thiophen-2-yl)benzenesulfonamide can be synthesized through a multi-step process. First, 2-aminobenzenesulfonamide is reacted with thiophene-2-carboxylic acid to form the intermediate compound, thiophene-2-yl-(2-aminobenzenesulfonamide). This intermediate is then treated with phosphorus oxychloride to yield N-(thiophen-2-yl)benzenesulfonamide. The synthesis of N-(thiophen-2-yl)benzenesulfonamide is a complex process that requires careful attention to detail and purification to ensure the purity of the final product.
科学的研究の応用
N-(thiophen-2-yl)benzenesulfonamide has been used extensively in scientific research to investigate the role of GABA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the physiological and biochemical effects of GABA receptor activation and inhibition. N-(thiophen-2-yl)benzenesulfonamide has been used in a variety of studies, including those investigating the role of GABA receptors in anxiety, epilepsy, and addiction.
特性
CAS番号 |
13053-76-4 |
|---|---|
製品名 |
N-(thiophen-2-yl)benzenesulfonamide |
分子式 |
C10H9NO2S2 |
分子量 |
239.3 g/mol |
IUPAC名 |
N-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H |
InChIキー |
YWGXNSNKBVOMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
同義語 |
Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



